REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([N:10]([CH3:12])[CH3:11])=O)[CH:4]=1.[H-].[Al+3].[H-].[H-].O>O1CCCC1.Cl>[CH3:12][N:10]([CH2:8][C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[S:7][CH:6]=1)[CH3:11] |f:1.2.3.4|
|
Name
|
5-(hydroxymethyl)-N,N-dimethyl-3-thiophenecarboxamide
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CS1)C(=O)N(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oily residue, which
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC=1C=C(SC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |